molecular formula C17H18N2O3 B14526436 N-Methyl-4-nitro-N-(1-phenylpropan-2-yl)benzamide CAS No. 62497-66-9

N-Methyl-4-nitro-N-(1-phenylpropan-2-yl)benzamide

Cat. No.: B14526436
CAS No.: 62497-66-9
M. Wt: 298.34 g/mol
InChI Key: DUCSKXUORUREAF-UHFFFAOYSA-N
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Description

N-Methyl-4-nitro-N-(1-phenylpropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a nitro group, a phenylpropan-2-yl group, and a benzamide core.

Properties

CAS No.

62497-66-9

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-methyl-4-nitro-N-(1-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C17H18N2O3/c1-13(12-14-6-4-3-5-7-14)18(2)17(20)15-8-10-16(11-9-15)19(21)22/h3-11,13H,12H2,1-2H3

InChI Key

DUCSKXUORUREAF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-nitro-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures required .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitro-N-(1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

N-Methyl-4-nitro-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-nitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-nitrobenzamide
  • N-Methyl-N-(1-phenylpropan-2-yl)benzamide
  • N-Methyl-N-(1-phenylethyl)benzamide

Uniqueness

N-Methyl-4-nitro-N-(1-phenylpropan-2-yl)benzamide is unique due to the presence of both a nitro group and a phenylpropan-2-yl group. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other benzamide derivatives .

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